molecular formula C18H14ClN B14578095 Quinoline, 2-chloro-3-ethenyl-6-methyl-4-phenyl- CAS No. 61323-38-4

Quinoline, 2-chloro-3-ethenyl-6-methyl-4-phenyl-

Cat. No.: B14578095
CAS No.: 61323-38-4
M. Wt: 279.8 g/mol
InChI Key: OPKHGDBIFPIPSA-UHFFFAOYSA-N
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Description

Quinoline, 2-chloro-3-ethenyl-6-methyl-4-phenyl- is a derivative of quinoline, an aromatic heterocyclic organic compound Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives often involves classical methods such as the Skraup, Doebner-Miller, and Friedländer syntheses. For Quinoline, 2-chloro-3-ethenyl-6-methyl-4-phenyl-, a possible synthetic route could involve the following steps:

    Starting Material: The synthesis begins with a suitable quinoline precursor.

    Chlorination: Introduction of the chloro group at the 2-position can be achieved using reagents like phosphorus oxychloride (POCl3).

    Ethenylation: The ethenyl group can be introduced via a Heck reaction, using palladium catalysts.

    Methylation: Methylation at the 6-position can be done using methyl iodide (CH3I) in the presence of a base.

    Phenylation: The phenyl group can be introduced using a Suzuki coupling reaction with phenylboronic acid.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Quinoline derivatives can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.

    Reduction: Reduction can convert quinoline derivatives to tetrahydroquinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for further functionalization of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with DNA, enzymes, or receptors. For instance, they can intercalate into DNA, inhibiting replication and transcription. They may also inhibit enzymes like topoisomerases or interact with receptors involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 6-Methylquinoline
  • 4-Phenylquinoline

Uniqueness

Quinoline, 2-chloro-3-ethenyl-6-methyl-4-phenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chloro, ethenyl, methyl, and phenyl groups can provide a distinct profile in terms of solubility, stability, and interaction with biological targets.

Properties

CAS No.

61323-38-4

Molecular Formula

C18H14ClN

Molecular Weight

279.8 g/mol

IUPAC Name

2-chloro-3-ethenyl-6-methyl-4-phenylquinoline

InChI

InChI=1S/C18H14ClN/c1-3-14-17(13-7-5-4-6-8-13)15-11-12(2)9-10-16(15)20-18(14)19/h3-11H,1H2,2H3

InChI Key

OPKHGDBIFPIPSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2C3=CC=CC=C3)C=C)Cl

Origin of Product

United States

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